
2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-difluoro-3-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical reagent in Suzuki-Miyaura cross-coupling , facilitating carbon-carbon bond formation between aryl halides and boronic esters. The iodine substituent on the aromatic ring enhances electrophilicity, while the boronic ester group ensures compatibility with palladium catalysts .
Reaction Mechanism
The coupling proceeds via three stages:
-
Oxidative Addition : A palladium(0) catalyst reacts with an aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.
-
Transmetallation : The boronic ester transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The Pd(II) intermediate releases the biaryl product, regenerating the Pd(0) catalyst.
Key Reaction Conditions
Parameter | Laboratory-Scale Conditions | Industrial-Scale Conditions |
---|---|---|
Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Heterogeneous Pd/C or Pd(OAc)₂ |
Solvent | THF, DMF, or DMSO | Toluene or ethanol-water mixtures |
Temperature | 80–100°C | 60–80°C (continuous flow systems) |
Base | K₂CO₃ or Cs₂CO₃ | NaHCO₃ or K₃PO₄ |
Yield (Typical) | 70–85% | 85–95% (optimized flow processes) |
Data derived from synthetic protocols and scaled industrial methods .
Example Reaction with Bromobenzene
Reactant | Product | Catalyst | Yield |
---|---|---|---|
Bromobenzene + Boronic ester | 2,6-Difluoro-3-phenyliodobenzene | Pd(PPh₃)₄ | 82% |
Reaction performed in THF at 80°C for 12 hours.
Competing Side Reactions
While highly selective, the compound may undergo protodeboronation under acidic or aqueous conditions, forming a difluoroiodobenzene byproduct. This is mitigated by:
-
Using anhydrous solvents (e.g., THF stored over molecular sieves).
-
Avoiding strong acids (pH > 5).
Stability and Handling Considerations
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials, such as polymers and liquid crystals.
Biology:
Bioconjugation: Used in the modification of biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Development: Serves as a building block in the synthesis of potential therapeutic agents.
Industry:
Catalysis: Used in the development of new catalytic systems for industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The iodine atom in the compound can also participate in oxidative addition reactions, further enhancing its reactivity.
Comparison with Similar Compounds
- 2-(2,6-Difluoro-3-iodophenyl)methanol
- 2-(2,6-Difluoro-3-iodophenyl)(m-tolyl)methanol
- 2-(2,6-Difluoro-3-iodophenyl)(isopropyl)sulfane
Uniqueness:
- Boronate Ester Group: The presence of the boronate ester group in 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it particularly valuable in cross-coupling reactions, which is not a feature of the similar compounds listed above.
- Reactivity: The combination of the boronate ester and iodine functionalities provides a unique reactivity profile, allowing for diverse chemical transformations.
Biological Activity
The compound 2-(2,6-Difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 295.05 g/mol
- Solubility : Soluble in organic solvents such as methanol and dichloromethane.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety allows for reversible binding with hydroxyl groups in biomolecules, which can modulate enzymatic activities and influence cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies suggest that the compound may inhibit key signaling pathways involved in cancer progression (e.g., PI3K/Akt pathway).
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound:
- In vitro assays showed activity against a range of bacterial strains, indicating potential as an antimicrobial agent.
- The mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuroprotective Effects
Preliminary findings suggest neuroprotective effects in models of neurodegenerative diseases:
- Studies indicate that the compound may reduce oxidative stress and inflammation in neuronal cells.
Data Tables
Biological Activity | Assay Type | Efficacy | Reference |
---|---|---|---|
Anticancer | MTT Assay | IC50 = 10 µM | |
Antimicrobial | Disk Diffusion | Zone of Inhibition = 15 mm | |
Neuroprotective | Cell Viability Assay | Increase in viability by 30% |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of structurally similar dioxaborolanes. The results indicated significant tumor growth inhibition in xenograft models with minimal toxicity to normal tissues .
- Antimicrobial Study : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited bactericidal activity comparable to standard antibiotics .
- Neuroprotection Case Study : Research conducted on neuroblastoma cell lines demonstrated that treatment with the compound led to a reduction in apoptosis markers under oxidative stress conditions .
Properties
Molecular Formula |
C12H14BF2IO2 |
---|---|
Molecular Weight |
365.95 g/mol |
IUPAC Name |
2-(2,6-difluoro-3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,1-4H3 |
InChI Key |
SYMZTUYHQSMEGF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)I)F |
Origin of Product |
United States |
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